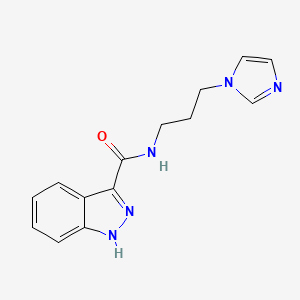
6-methylbiphenyl-3-methanol
Vue d'ensemble
Description
6-methylbiphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of a methyl group at the 6th position and a methanol group at the 3rd position of the biphenyl structure gives this compound its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylbiphenyl-3-methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Methylation: The biphenyl compound is then methylated at the 6th position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-methylbiphenyl-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: (6-Methyl-biphenyl-3-yl)-carboxylic acid.
Reduction: (6-Methyl-biphenyl-3-yl)-methane.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biochemical pathways and interactions.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-methylbiphenyl-3-methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-3-yl-methanol: Lacks the methyl group at the 6th position.
6-Methyl-biphenyl: Lacks the hydroxymethyl group at the 3rd position.
3-Methyl-biphenyl-3-yl-methanol: Methyl group at a different position.
Uniqueness
6-methylbiphenyl-3-methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its chemical reactivity and physical properties.
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(4-methyl-3-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
Clé InChI |
ALEXWIAGYUJSFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Iodophenoxy)methyl]pyridine](/img/structure/B8610605.png)


![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B8610610.png)
![N,N-Dimethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8610625.png)





![2-{[2-(2-Methoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B8610671.png)

